molecular formula C16H24O3 B14202030 6-Oxohexadeca-7,9,12-trienoic acid CAS No. 872050-19-6

6-Oxohexadeca-7,9,12-trienoic acid

Cat. No.: B14202030
CAS No.: 872050-19-6
M. Wt: 264.36 g/mol
InChI Key: QODRBRVKXLAPIS-UHFFFAOYSA-N
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Description

6-Oxohexadeca-7,9,12-trienoic acid is a chemical compound known for its unique structure and properties. It is a fatty acid metabolite that has been studied for its role in various biological processes, particularly in plants like Dendrobium nobile . This compound is characterized by its 18-carbon chain with three conjugated double bonds and a keto group at the sixth carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxohexadeca-7,9,12-trienoic acid typically involves the oxidation of precursor fatty acids. One common method is the use of specific oxidizing agents under controlled conditions to introduce the keto group at the desired position. For instance, the oxidation of linoleic acid derivatives can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale oxidation processes similar to those used in laboratory synthesis. The use of biocatalysts or microbial fermentation could also be explored for more sustainable production methods.

Chemical Reactions Analysis

Types of Reactions

6-Oxohexadeca-7,9,12-trienoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized products.

    Reduction: The keto group can be reduced to a hydroxyl group.

    Substitution: The double bonds can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, ozone.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Addition Reagents: Halogens, hydrogen halides.

Major Products Formed

    Oxidation: Formation of di-keto acids.

    Reduction: Formation of hydroxy acids.

    Substitution: Formation of halogenated fatty acids.

Scientific Research Applications

6-Oxohexadeca-7,9,12-trienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxohexadeca-7,9,12-trienoic acid involves its interaction with various enzymes and metabolic pathways. In plants, it is believed to be involved in the synthesis of plant hormones and other signaling molecules . The keto group and conjugated double bonds make it a reactive intermediate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (6Z,9Z,12Z)-Octadeca-6,9,12-trienoic acid
  • 3,7,11,15-Tetramethyl-12-oxohexadeca-2,4-dienoic acid
  • Octadec-9-en-12-ynoic acid

Uniqueness

6-Oxohexadeca-7,9,12-trienoic acid is unique due to its specific structure, which includes a keto group at the sixth carbon and three conjugated double bonds. This structure imparts distinct chemical reactivity and biological activity compared to other similar fatty acids .

Properties

CAS No.

872050-19-6

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

6-oxohexadeca-7,9,12-trienoic acid

InChI

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-9-12-15(17)13-10-11-14-16(18)19/h4-5,7-9,12H,2-3,6,10-11,13-14H2,1H3,(H,18,19)

InChI Key

QODRBRVKXLAPIS-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCC=CC=CC(=O)CCCCC(=O)O

Origin of Product

United States

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